

molecular weight of manganese oxyquinolate

Author: BenchChem Technical Support Team. **Date:** December 2025

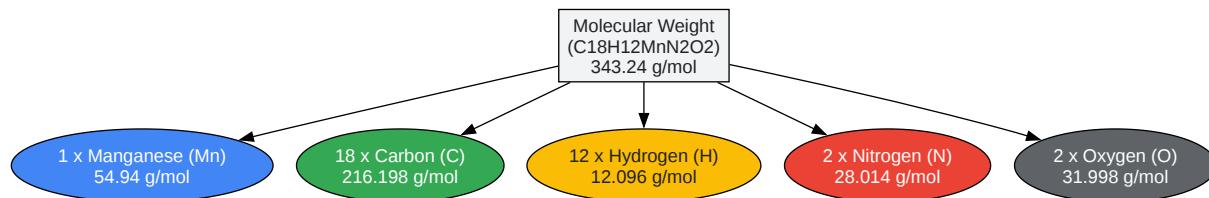
Compound of Interest

Compound Name: *Manganese oxyquinolate*

Cat. No.: *B15186898*

[Get Quote](#)

Chemical Identity and Molecular Formula


Manganese oxyquinolate, also known by systematic names such as bis(8-quinolinolato)manganese(II), is a chelate complex.^[1] In this complex, a central manganese (Mn) ion is coordinated by two oxyquinolate ligands. The oxyquinolate ligand is the conjugate base of 8-hydroxyquinoline.

The established chemical formula for the most common form of this compound, manganese(II) bis(8-quinolinolato), is $C_{18}H_{12}MnN_2O_2$.^[2]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the chemical formula $C_{18}H_{12}MnN_2O_2$ and the standard atomic weights of the constituent elements.

The diagram below illustrates the relationship between the elements and the final molecular weight.

[Click to download full resolution via product page](#)

Caption: Hierarchical breakdown of the molecular weight calculation.

Data Summary Table

The following table provides a detailed breakdown of the atomic contributions to the total molecular weight of **manganese oxyquinolate**.

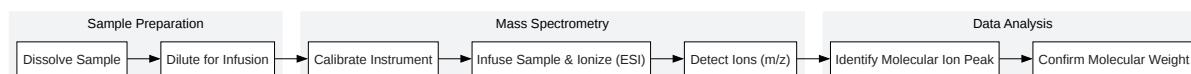
Constituent Element	Symbol	Quantity	Standard Atomic Weight (g/mol)	Contribution to Molecular Weight (g/mol)
Manganese	Mn	1	54.938	54.938
Carbon	C	18	12.011	216.198
Hydrogen	H	12	1.008	12.096
Nitrogen	N	2	14.007	28.014
Oxygen	O	2	15.999	31.998
Total	C ₁₈ H ₁₂ MnN ₂ O ₂	35	-	343.244

Based on this summation, the molecular weight of **manganese oxyquinolate** is 343.24 g/mol .

[\[1\]](#)[\[2\]](#)

Experimental Determination of Molecular Weight

While the molecular weight can be calculated from the chemical formula, it is experimentally verified using techniques such as mass spectrometry.


Protocol: Molecular Weight Verification via Mass Spectrometry

This protocol outlines a generalized workflow for the determination of the molecular mass of a non-volatile compound like **manganese oxyquinolate** using Electrospray Ionization Mass Spectrometry (ESI-MS).

- Sample Preparation:
 - Accurately weigh approximately 1-2 mg of **manganese oxyquinolate**.
 - Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
 - Prepare a dilute solution (e.g., 1-10 μ g/mL) for infusion by diluting the stock solution with an appropriate solvent system, often containing a small percentage of formic acid to promote ionization.
- Instrumentation and Ionization:
 - Calibrate the mass spectrometer using a known standard calibration solution to ensure mass accuracy.
 - Set up the ESI source in positive or negative ion mode. For **manganese oxyquinolate**, positive ion mode is typically suitable for observing the protonated molecule or other adducts.
 - Set key source parameters: capillary voltage, cone voltage, desolvation gas flow, and temperature. These parameters must be optimized to achieve stable ionization with minimal fragmentation.
- Data Acquisition:

- Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 μ L/min) using a syringe pump.
- Acquire mass spectra over a relevant mass-to-charge (m/z) range. For **manganese oxyquinolate** (MW ~343.24), a scan range of m/z 100-500 would be appropriate.
- Data Analysis:
 - Analyze the resulting spectrum to identify the peak corresponding to the molecular ion. This may appear as the protonated molecule $[M+H]^+$ (m/z ~344.25) or as adducts with other ions present in the solvent (e.g., $[M+Na]^+$).
 - The observed m/z value is used to confirm the molecular weight of the parent compound. The high-resolution mass measurement can further be used to confirm the elemental composition.

The diagram below outlines this experimental workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for molecular weight determination via ESI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [precision.fda.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [molecular weight of manganese oxyquinolate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15186898#molecular-weight-of-manganese-oxyquinolate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com